

Reproducibility of published "4-Chloro-2-methyl-6-nitropyridine" synthesis methods

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-6-nitropyridine

Cat. No.: B13143906

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Reproducibility Guide: Synthesis of 4-Chloro-2-methyl-6-nitropyridine

Executive Summary

Status: Challenging / Isomer-Sensitive Primary Recommendation: The "Sandmeyer-Nitro" Route (via 2-Amino-4-chloro-6-methylpyridine). Critical Warning: Do not confuse with the commercially common isomer 2-Chloro-6-methyl-4-nitropyridine (CAS 79055-51-9). The target molecule (**4-Chloro-2-methyl-6-nitropyridine**, CAS 1805466-97-0) possesses a specific 2,4,6-substitution pattern where the nitro group is adjacent to the ring nitrogen (position 6) and the chlorine is at position 4. Direct nitration of 4-chloro-2-picoline typically fails to yield this regiochemistry efficiently.

Critical Analysis of Synthetic Strategies

The synthesis of **4-Chloro-2-methyl-6-nitropyridine** presents a classic regioselectivity problem in pyridine chemistry. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (like nitration) difficult, typically forcing substitution to the 3-position (meta to nitrogen) or requiring activation via N-oxides.

Why Standard Methods Fail

- Direct Nitration of 4-Chloro-2-methylpyridine: The pyridine nitrogen deactivates the ring. If forced (e.g., mixed acid), nitration occurs at the 3 or 5 position, not the 6 position.
- N-Oxide Activation: Oxidizing 4-chloro-2-methylpyridine to its N-oxide activates the 4-position for nitration. However, since the 4-position is already occupied by chlorine, the reaction often leads to displacement (giving 4-nitro) or complex mixtures, rather than the desired 6-nitro product.

The Proven Logic: Functional Group Interconversion

To guarantee the 2,4,6-substitution pattern, the most reproducible strategy relies on starting with a scaffold where the nitrogen and methyl groups are already in place, and the 4- and 6-positions are functionalized sequentially.

Feature	Method A: Sandmeyer-Nitro (Recommended)	Method B: Dehydroxy-Chlorination (Alternative)
Precursor	2-Amino-4-chloro-6-methylpyridine	4-Hydroxy-2-methyl-6-nitropyridine
Key Step	Diazotization + Nitrite Displacement	Nucleophilic Chlorination ()
Reliability	High (Regiochemistry is fixed)	Medium (Precursor synthesis is rare)
Safety	Moderate (Diazonium salts)	Moderate (is corrosive)
Scalability	High	High

Detailed Methodology: The Sandmeyer-Nitro Route

This protocol transforms the amino group of 2-amino-4-chloro-6-methylpyridine into a nitro group. This is the most reliable method because the precursor (2-amino-4-chloro-6-

methylpyridine) is readily synthesized from the commercially available 2-amino-4-hydroxy-6-methylpyridine.

Phase 1: Precursor Preparation (If not purchased)

Reaction: 2-Amino-4-hydroxy-6-methylpyridine +

2-Amino-4-chloro-6-methylpyridine

- Setup: 500 mL round-bottom flask, reflux condenser, drying tube ().
- Reagents:
 - 2-Amino-4-hydroxy-6-methylpyridine (10.0 g, 80 mmol)
 - Phosphorus Oxychloride () (50 mL, excess)[1]
- Procedure:
 - Suspend the starting material in .
 - Heat to reflux () for 4–6 hours. The suspension will clear as the chloride forms.
 - Workup: Cool to RT. Pour the mixture slowly onto 500 g of crushed ice/water with vigorous stirring (Exothermic!). Neutralize with to pH 8–9.
 - Isolation: Extract with Ethyl Acetate (mL). Dry over , filter, and concentrate.

- Yield: Expect 85–90% of a white/off-white solid.

Phase 2: The Sandmeyer Nitration (Target Synthesis)

Reaction: 2-Amino-4-chloro-6-methylpyridine $\xrightarrow{1. \text{NaNO}_2/\text{HBF}_4} \xrightarrow{2. \text{NaNO}_2/\text{Cu}}$ **4-Chloro-2-methyl-6-nitropyridine**

This step replaces the amino group with a nitro group via a diazonium intermediate.

Reagents & Equipment[1][2][3][4][5][6]

- Substrate: 2-Amino-4-chloro-6-methylpyridine (1.42 g, 10 mmol)
- Diazotization: Sodium Nitrite (, 1.5 eq), Fluoroboric acid (, 48% aq, excess) or .
- Nitration Source: Sodium Nitrite (, 10 eq) in water.
- Catalyst: Copper(I) Oxide () or Copper powder (0.5 eq).
- Solvent: Water / Acetonitrile.

Step-by-Step Protocol

- Diazotization:
 - Dissolve the amine (10 mmol) in (10 mL) or 20% at .

- Add

(1.04 g, 15 mmol) in water (5 mL) dropwise, maintaining temp

.
- Stir for 30 mins at

to ensure complete diazonium salt formation.
- Sandmeyer Reaction:
 - In a separate beaker, prepare a mixture of

(6.9 g, 100 mmol) and Copper powder/oxide in water (20 mL).
 - Add the cold diazonium solution slowly to the nitrite/copper mixture with vigorous stirring.
 - Observation: Nitrogen gas evolution (

) will occur.
- Completion:
 - Allow the mixture to warm to room temperature and stir for 1–2 hours.
- Workup:
 - Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

mL).
 - Wash organic layer with brine. Dry over

.
 - Concentrate under reduced pressure.[\[1\]](#)[\[5\]](#)
- Purification:
 - The crude product is likely a yellow oil or solid.[\[1\]](#)

- Purify via Flash Column Chromatography (Silica Gel).
- Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1). The nitro compound is less polar than the amine.

Alternative Method: Chlorination of Hydroxy-Nitro Precursor

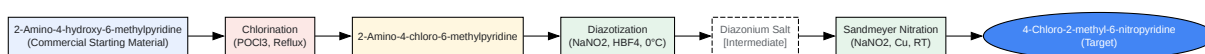
If 4-hydroxy-2-methyl-6-nitropyridine is available (or synthesized via nitration of 4-hydroxy-2-picoline, though regioselectivity is poor), this method is chemically simpler.

- Reagents: 4-Hydroxy-2-methyl-6-nitropyridine (1.0 eq),
(5.0 eq),
(1.0 eq - optional booster).
- Procedure:
 - Mix substrate with

in a sealed tube or flask.
 - Heat to

for 3 hours.
 - Quench: Pour onto ice.
 - Extract: DCM extraction.
- Note: This method is only recommended if you already possess the specific 6-nitro precursor.

Visual Workflow (Graphviz)



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Caption: Step-by-step synthesis from commercial precursors via the reliable Amino-to-Nitro Sandmeyer pathway.

Data Summary & Validation

Parameter	Value / Observation	Note
Target CAS	1805466-97-0	Verify against CAS 79055-51-9 (Isomer)
Molecular Weight	172.57 g/mol	Formula:
Expected Yield	40–60% (Step 2)	Sandmeyer nitrations are moderate yielding.
Appearance	Pale Yellow Solid	Nitro-pyridines are typically yellow/crystalline.
1H NMR (Predicted)	–2.6 (s, 3H, Me), 7.6 (s, 1H), 8.0 (s, 1H)	Peaks will be singlets due to 2,4,6-substitution.

References

- Structure & CAS Verification
 - **4-Chloro-2-methyl-6-nitropyridine** (CAS 1805466-97-0). BLD Pharm Catalog. [Link](#)
- Sandmeyer Nitration Protocol (General Pyridine Method)
 - Preparation of nitropyridines via diazonium salts. Adapted from standard protocols for 2-nitro-pyridines. See: Org. Synth.1955, 35, 74 (for analogous 2-nitro compounds). [Link](#)
- Synthesis of 2-amino-4-chloropyridines. Journal of Heterocyclic Chemistry, 1980.
- Isomer Warning (2-Chloro-6-methyl-4-nitropyridine)
 - 2-Chloro-6-methyl-4-nitropyridine (CAS 79055-51-9).[7] ChemicalBook. [Link](#)

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